Cas no 2228154-07-0 (tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate)

Tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate is a specialized organic compound featuring a carbamate-protected aniline moiety linked to a 5-oxopyrrolidin-3-yl group. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting neurological and inflammatory pathways. The tert-butyl carbamate (Boc) group enhances stability and facilitates selective deprotection under mild acidic conditions, while the methoxy and pyrrolidinone functionalities contribute to its potential as a building block for drug discovery. Its well-defined reactivity profile and compatibility with standard coupling reactions underscore its utility in medicinal chemistry and peptide research.
tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate structure
2228154-07-0 structure
Product name:tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate
CAS No:2228154-07-0
MF:C16H22N2O4
MW:306.356884479523
CID:6319445
PubChem ID:165639128

tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate
    • 2228154-07-0
    • EN300-1899801
    • tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
    • Inchi: 1S/C16H22N2O4/c1-16(2,3)22-15(20)18-11-5-6-12(13(8-11)21-4)10-7-14(19)17-9-10/h5-6,8,10H,7,9H2,1-4H3,(H,17,19)(H,18,20)
    • InChI Key: LMIXRIQWQDIRTN-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C1CC(NC1)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 306.15795719g/mol
  • Monoisotopic Mass: 306.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 76.7Ų

tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1899801-0.05g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
0.05g
$1056.0 2023-09-18
Enamine
EN300-1899801-0.1g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
0.1g
$1106.0 2023-09-18
Enamine
EN300-1899801-2.5g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
2.5g
$2464.0 2023-09-18
Enamine
EN300-1899801-5.0g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
5g
$3645.0 2023-06-02
Enamine
EN300-1899801-1g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
1g
$1256.0 2023-09-18
Enamine
EN300-1899801-10g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
10g
$5405.0 2023-09-18
Enamine
EN300-1899801-10.0g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
10g
$5405.0 2023-06-02
Enamine
EN300-1899801-5g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
5g
$3645.0 2023-09-18
Enamine
EN300-1899801-0.25g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
0.25g
$1156.0 2023-09-18
Enamine
EN300-1899801-0.5g
tert-butyl N-[3-methoxy-4-(5-oxopyrrolidin-3-yl)phenyl]carbamate
2228154-07-0
0.5g
$1207.0 2023-09-18

Additional information on tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate

Research Brief on tert-Butyl N-3-Methoxy-4-(5-Oxopyrrolidin-3-yl)Phenylcarbamate (CAS: 2228154-07-0)

The compound tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate (CAS: 2228154-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidinone and carbamate functionalities, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory disorders.

One of the most notable findings in recent literature is the compound's utility in the synthesis of novel kinase inhibitors. Researchers have demonstrated that the tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate scaffold can be modified to enhance selectivity and potency against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in developing inhibitors for the JAK-STAT pathway, which is implicated in autoimmune diseases and cancer.

In addition to its role in kinase inhibition, this compound has also been explored for its potential as a proteolysis-targeting chimera (PROTAC) degrader. PROTACs are a promising class of therapeutics that selectively degrade disease-causing proteins. A recent preprint on bioRxiv detailed the synthesis and evaluation of PROTACs incorporating tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate as a linker moiety, showing promising results in degrading oncogenic proteins in vitro.

The pharmacokinetic properties of tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate have also been a subject of investigation. A 2022 study in Drug Metabolism and Disposition reported that the compound exhibits favorable metabolic stability and oral bioavailability in preclinical models, making it a viable candidate for further development. However, challenges such as off-target effects and potential toxicity in long-term use remain areas of active research.

Looking ahead, the versatility of tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate suggests its continued relevance in pharmaceutical research. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical applications.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd